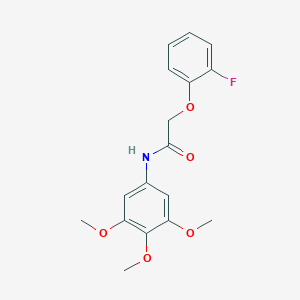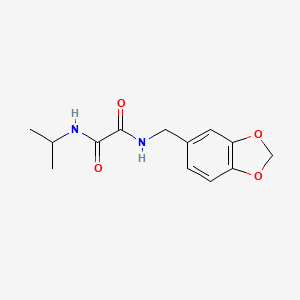![molecular formula C22H26ClN3O2 B4850277 N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4850277.png)
N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide
Übersicht
Beschreibung
N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide, commonly known as CPP or CPPene, is a chemical compound that has been widely used in scientific research for its ability to selectively inhibit the growth of cancer cells. CPPene is a member of the benzodiazepine family of compounds and has been shown to have a unique mechanism of action that makes it a promising candidate for the development of new cancer treatments.
Wirkmechanismus
The mechanism of action of CPPene is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. CPPene has been shown to bind to the enzyme thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, CPPene prevents the synthesis of DNA and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
CPPene has been shown to have a number of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels. CPPene has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPPene in lab experiments is its selectivity for cancer cells, which allows researchers to study the effects of the compound on cancer cells without affecting healthy cells. However, one limitation of using CPPene is that it can be difficult to synthesize and purify, which can make it challenging to obtain sufficient quantities for research purposes.
Zukünftige Richtungen
There are a number of future directions for research on CPPene, including the development of new methods for synthesizing and purifying the compound, the investigation of its mechanism of action, and the development of new cancer treatments based on its selective inhibition of cancer cell growth. Other potential areas of research include the use of CPPene in the treatment of inflammatory diseases and the investigation of its potential as a diagnostic tool for cancer.
Wissenschaftliche Forschungsanwendungen
CPPene has been extensively studied for its potential as a cancer treatment. In vitro studies have shown that CPPene selectively inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death, while leaving healthy cells unaffected. This selectivity makes CPPene a promising candidate for the development of new cancer treatments with fewer side effects than traditional chemotherapy.
Eigenschaften
IUPAC Name |
N-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c1-2-3-7-21(27)24-19-10-8-17(9-11-19)22(28)26-14-12-25(13-15-26)20-6-4-5-18(23)16-20/h4-6,8-11,16H,2-3,7,12-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTWUOLHYPEIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl}pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4850195.png)

![4-[(3-chlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4850204.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl N-acetylglycinate](/img/structure/B4850211.png)
![methyl 4-[4-(allyloxy)benzylidene]-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4850225.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4850230.png)

![1-({1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4850238.png)
![3-(4-ethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B4850251.png)
![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4850256.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4850271.png)

![3-(dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B4850294.png)
